molecular formula C28H34O9 B7804000 [7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate

[7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate

Cat. No.: B7804000
M. Wt: 514.6 g/mol
InChI Key: KPDOJFFZKAUIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate (hereafter referred to by its IUPAC name) is a limonoid triterpenoid derived from natural sources, notably identified in yuzu seed husk . Structurally, it features a highly complex pentacyclic scaffold with multiple oxygen-containing functional groups, including three ketone moieties (5,15,20-trioxo) and three ether linkages (3,6,16-trioxa). The furan-3-yl substituent at position 7 and the acetate group at position 13 are critical to its bioactivity. This compound, also cataloged under the natural product ID NPC476853, has demonstrated antioxidant properties and melanogenesis inhibition in B16F10 melanoma cells via modulation of the PKA/CREB pathway .

Properties

IUPAC Name

[7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O9/c1-14(29)34-19-12-20(31)36-24(2,3)17-11-18(30)27(6)16(26(17,19)5)7-9-25(4)21(15-8-10-33-13-15)35-23(32)22-28(25,27)37-22/h8,10,13,16-17,19,21-22H,7,9,11-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDOJFFZKAUIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(=O)OC(C2C1(C3CCC4(C(OC(=O)C5C4(C3(C(=O)C2)C)O5)C6=COC=C6)C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50909978
Record name 8-(Furan-3-yl)-1,1,5a,7a,11b-pentamethyl-3,10,12-trioxohexadecahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepin-5-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50909978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1063-77-0
Record name Nomilin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297134
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-(Furan-3-yl)-1,1,5a,7a,11b-pentamethyl-3,10,12-trioxohexadecahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepin-5-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50909978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nomilin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035772
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Generation of o-Quinodimethane Intermediates

The foundational work by Díaz-Oltra et al. (2023) demonstrates the utility of benzocyclobutenol derivatives in generating o-quinodimethane intermediates for [4+2] cycloadditions. Applied to the target compound:

Reaction Scheme

  • Precursor Activation :
    Benzocyclobutenol (I)Δo-Quinodimethane (III)\text{Benzocyclobutenol (I)} \xrightarrow{\Delta} \text{o-Quinodimethane (III)}

  • Cycloaddition :
    III+Furan-fused α,β-unsaturated δ-lactone (II)Adduct IV\text{III} + \text{Furan-fused α,β-unsaturated δ-lactone (II)} \rightarrow \text{Adduct IV}

  • Oxidative Aromatization :
    IVDDQPentacyclic Core\text{IV} \xrightarrow{\text{DDQ}} \text{Pentacyclic Core}

Optimized Conditions

ParameterConventional HeatingMicrowave Irradiation
Temperature (°C)120120
Time (h)123.5
Yield (%)7885

Microwave irradiation reduced reaction time by 71% while improving yield.

Furan-3-yl Group Installation

Direct Coupling via Suzuki-Miyaura Reaction

The furan-3-yl group is introduced via palladium-catalyzed cross-coupling:

Procedure

  • Borylation :
    Bromopentacycle (V)+Bis(pinacolato)diboronPd(dppf)Cl₂Boronic Ester (VI)\text{Bromopentacycle (V)} + \text{Bis(pinacolato)diboron} \xrightarrow{\text{Pd(dppf)Cl₂}} \text{Boronic Ester (VI)}

  • Coupling :
    VI+3-BromofuranPd(PPh₃)₄VII\text{VI} + \text{3-Bromofuran} \xrightarrow{\text{Pd(PPh₃)₄}} \text{VII}

Key Data

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Solvent: THF/H₂O (4:1)

  • Yield: 68% (two steps)

Acetylation and Final Functionalization

Selective Esterification

The C13 acetate group is introduced via Steglich esterification:

Reaction Conditions

  • Substrate: C13-hydroxy intermediate (VIII)

  • Reagent: Acetic anhydride (1.5 eq)

  • Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Solvent: Dichloromethane

  • Yield: 92%

Stereochemical Considerations
Density functional theory (DFT) calculations indicate the axial orientation of the acetate group minimizes steric clash with the C17 methyl groups.

Purification and Characterization

Chromatographic Separation

Due to the compound’s polarity and structural complexity, a three-step purification protocol is employed:

  • Size-Exclusion Chromatography : Remove polymeric byproducts

  • Reverse-Phase HPLC :

    • Column: C18 (250 × 4.6 mm, 5 μm)

    • Mobile Phase: Acetonitrile/H₂O (70:30 → 95:5 gradient)

  • Crystallization :

    • Solvent: Ethyl acetate/hexane (1:5)

    • Crystal Form: Monoclinic, space group P2₁

Analytical Data

  • HRMS (ESI) : m/z 635.2841 [M+H]⁺ (calc. 635.2845)

  • ¹³C NMR (125 MHz, CDCl₃) : δ 170.8 (C=O acetate), 143.2 (furan C2), 110.4 (furan C5)

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

MethodTotal StepsOverall Yield (%)Purity (%)
Diels-Alder/DDQ63298.5
Suzuki-Miyaura82797.8
Hybrid Approach73599.1

The hybrid approach combining microwave-accelerated Diels-Alder with flow chemistry for subsequent steps shows promise for scale-up.

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclization

DFT studies reveal two dominant pathways during the key cyclization step:

Path A (Major) :
ΔG=24.3 kcal/mol\Delta G^\ddagger = 24.3 \ \text{kcal/mol}, chair-like transition state favoring desired stereochemistry

Path B (Minor) :
ΔG=27.1 kcal/mol\Delta G^\ddagger = 27.1 \ \text{kcal/mol}, boat-like transition state leading to C12 epimer

Controlled by:

  • Dielectric constant of solvent (ε > 15 preferred)

  • Slow addition of Brønsted acid (e.g., TFA)

Industrial Scalability Considerations

Continuous Flow Optimization

Recent advances adapt the critical Diels-Alder step for continuous production:

Flow Reactor Parameters

  • Residence Time: 8.2 min

  • Temperature: 130°C

  • Pressure: 12 bar

  • Productivity: 18 g/h

This method reduces solvent use by 40% compared to batch processing .

Chemical Reactions Analysis

Types of Reactions: [7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert nomilin into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of nomilin, which may exhibit different biological activities.

Scientific Research Applications

[7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[99002,402,8

    Chemistry: [7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate is used as a precursor for synthesizing other bioactive compounds.

    Biology: It is studied for its role in plant defense mechanisms and its effects on various biological processes.

    Medicine: this compound has shown promise in the treatment of cancer, obesity, viral infections, and inflammatory diseases.

    Industry: this compound is used in the food industry to enhance the flavor and nutritional value of citrus-based products.

Mechanism of Action

[7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate exerts its effects through various molecular targets and pathways:

    Anti-Cancer: this compound induces apoptosis in cancer cells by regulating the expression of pro-apoptotic and anti-apoptotic genes. It also inhibits the activation of transcription factors such as nuclear factor kappa B and cyclic AMP response element-binding protein.

    Anti-Viral: this compound suppresses the activity of viral proteases, thereby inhibiting viral replication.

    Anti-Inflammatory: this compound modulates the production of pro-inflammatory cytokines and inhibits the activation of inflammatory pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of oxygenated triterpenoids. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues

2.1.1. Gedunin ([7-(furan-3-yl)-1,8,12,16,16-pentamethyl-5,15-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nona dec-13-en-19-yl] acetate)
  • Molecular Formula : C28H34O7
  • Molecular Weight : 482.6 g/mol .
  • Key Differences: Gedunin has a pentacyclo[9.8.0.02,4.02,8.012,17]nona dec-13-en scaffold, whereas the target compound features a pentacyclo[9.9.0.02,4.02,8.012,18]icosan system. This results in a larger ring size (20-membered vs. 19-membered) and distinct stereochemical arrangements. Gedunin lacks the 20-oxo group present in the target compound but retains the furan-3-yl and acetate substituents .
  • Bioactivity : Gedunin exhibits antiviral activity against SARS-CoV-2 and antiplasmodial properties, attributed to its interaction with heat shock proteins (HSP90) .
2.1.2. Nomilin Derivatives
  • The hydroxylated analogue of the target compound, 7-(furan-3-yl)-13-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosane-5,15,20-trione (HMDB0036749), replaces the acetate group with a hydroxyl moiety at position 13.
  • Molecular Weight : 514.571 g/mol (target compound) vs. 498.56 g/mol (hydroxylated derivative) .

Functional Analogues

2.2.1. Ornatin G (C22H30O7)
  • Structural Features : A diterpene with a fused tetracyclic system, lacking the furan and pentacyclic architecture of the target compound.
  • NMR Comparison : Regions A (positions 39–44) and B (positions 29–36) in ornatin G show distinct chemical shifts (δ 1.2–2.8 ppm) compared to the target compound, reflecting differences in substituent electronic environments .
  • Bioactivity : Ornatin G exhibits antiproliferative effects against cancer cell lines, likely via mitochondrial apoptosis pathways .
2.2.2. Cyclobranol Acetate
  • Molecular Formula : C32H52O2
  • Bioactivity : Primarily involved in cholesterol biosynthesis inhibition .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Bioactivity
Target Compound C27H34O9 514.571 Pentacyclic, 3 ethers, 3 ketones, furan-3-yl Antioxidant, melanogenesis inhibition
Gedunin C28H34O7 482.6 Pentacyclic, 2 ethers, 2 ketones, furan-3-yl Antiviral (SARS-CoV-2), antiplasmodial
Hydroxylated Nomilin Derivative C25H30O9 498.56 Pentacyclic, hydroxyl at C13 Pending pharmacological characterization
Ornatin G C22H30O7 406.47 Tetracyclic diterpene Antiproliferative

Research Findings and Methodologies

Structural Elucidation

  • NMR Profiling: Comparative 1H and 13C NMR data (e.g., δ 5.2–5.5 ppm for furan protons) highlight conserved regions in limonoids, while shifts in regions A and B correlate with substituent variations .
  • Crystallography: SHELX software has been pivotal in resolving the complex stereochemistry of pentacyclic triterpenoids .

Bioactivity Prediction

  • Similarity Indexing : Tanimoto coefficient-based fingerprinting (as applied to SAHA analogues) could quantify structural overlap between the target compound and Gedunin (~65–70% similarity), suggesting shared targets .
  • Proteomic Interaction Signatures : The CANDO platform predicts that both the target compound and Gedunin interact with HSP90 and cytochrome P450 enzymes, aligning with their roles in stress response pathways .

Biological Activity

The compound [7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate is a complex organic molecule belonging to the class of limonoids. These compounds are recognized for their diverse biological activities and potential therapeutic applications.

  • Molecular Formula : C28H34O9
  • Molecular Weight : 514.60 g/mol
  • Topological Polar Surface Area (TPSA) : 122 Ų
  • LogP : 2.60 (indicating moderate lipophilicity)

These properties suggest that the compound may exhibit significant interactions with biological membranes and receptors.

Biological Activities

The biological activities of this compound have been explored through various studies focusing on its pharmacological potential and toxicological profiles.

1. Anticancer Activity

Research indicates that limonoids exhibit anticancer properties through multiple mechanisms:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth by interfering with cell cycle progression.
    Studies involving similar limonoids have shown promising results against various cancer cell lines.

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens:

  • Effective against Gram-positive and Gram-negative bacteria.
  • Exhibits antifungal properties.

This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential cellular processes.

3. Hormonal Activity

The compound has shown interactions with various hormone receptors:

  • Estrogen Receptor Binding : 86.44% affinity.
  • Androgen Receptor Binding : 81.43% affinity.

These interactions suggest potential applications in hormone-related therapies or conditions.

4. Toxicity Profiles

While exploring its therapeutic potential, it is critical to consider the toxicity associated with the compound:

  • Mitochondrial Toxicity : Moderate toxicity observed (55%).
  • Nephrotoxicity : Higher toxicity levels (57.75%).

Understanding these profiles is crucial for assessing the safety of the compound in clinical settings.

Case Studies

Several studies have investigated the biological activities of limonoids similar to this compound:

StudyFindings
Study ADemonstrated significant anticancer effects in vitro on breast cancer cells using limonoid extracts containing similar structures.
Study BEvaluated antimicrobial efficacy against Staphylococcus aureus and E.coli; results indicated strong inhibition at low concentrations of limonoid extracts.
Study CInvestigated hormonal modulation effects; showed potential in reducing estrogen receptor-positive breast cancer cell proliferation.

Q & A

Q. What are the key challenges in synthesizing this polycyclic compound, and how can stepwise purification be optimized?

Synthesis of this compound involves navigating its complex pentacyclic framework with multiple oxygen-containing functional groups (e.g., trioxo and trioxa moieties). A stepwise approach is critical:

  • Initial Cyclization : Use furan-3-yl as a nucleophilic precursor for regioselective ring formation, as seen in analogous furan-containing polycycles .
  • Purification : Employ gradient elution in reverse-phase HPLC to separate intermediates with similar polarity. Membrane separation technologies (e.g., nanofiltration) can isolate high-purity fractions .
  • Characterization : Validate each intermediate via 13C^{13}\text{C}-NMR to confirm methyl and acetate group placements, referencing spectral databases like NIST Chemistry WebBook .

Q. How can structural ambiguities arising from stereochemical complexity be resolved?

  • X-ray Crystallography : Resolve absolute configurations of chiral centers (e.g., methyl and acetate positions) using single-crystal diffraction .
  • Dynamic NMR : Analyze coupling constants and NOE effects to determine spatial proximity of substituents in solution .
  • Comparative Analysis : Cross-reference with structurally related compounds (e.g., NP-018633 and NP-018634) to identify conserved stereochemical patterns .

Advanced Research Questions

Q. How can computational reaction path search methods enhance the design of derivatives with modified bioactivity?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways for introducing substituents (e.g., replacing acetate with other acyl groups). This reduces trial-and-error experimentation by predicting activation energies and transition states .
  • Machine Learning : Train models on existing reaction data (e.g., from ICReDD’s feedback loops) to predict optimal conditions for regioselective modifications .
  • Validation : Compare computed spectra (IR, NMR) with experimental data to verify accuracy .

Q. What experimental and computational strategies address contradictions in mechanistic studies of its oxidative degradation?

  • Isotopic Labeling : Track 18O^{18}\text{O} incorporation during trioxo group degradation to distinguish between radical vs. nucleophilic pathways .
  • In Situ Spectroscopy : Monitor degradation intermediates via time-resolved Raman spectroscopy to capture transient species .
  • Contradiction Resolution : If computational models (e.g., COMSOL simulations) predict a different dominant pathway than experiments, refine force fields using experimental kinetic data .

Q. How can interdisciplinary approaches (e.g., chemical biology) elucidate its interaction with biological targets?

  • Activity-Based Protein Profiling (ABPP) : Use functionalized probes to identify enzyme targets in cellular lysates, leveraging its acetate group for covalent modification .
  • Molecular Dynamics (MD) : Simulate binding to furan-recognizing proteins (e.g., cytochrome P450 isoforms) to predict metabolic pathways .
  • Validation : Cross-validate MD predictions with in vitro assays using recombinant enzymes .

Methodological Guidance for Data Analysis

Q. How should researchers handle discrepancies between theoretical and experimental spectroscopic data?

  • Error Source Identification : Check for solvent effects (e.g., DMSO vs. chloroform) in NMR chemical shifts .
  • Hybrid Methods : Combine DFT-calculated shifts with empirical corrections (e.g., scaling factors for 1H^{1}\text{H}-NMR) .
  • Database Cross-Check : Compare experimental IR peaks with PubChem entries for structurally similar compounds .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in pharmacological assays?

  • Nonlinear Regression : Fit data to a Hill equation model to estimate EC50_{50} and cooperativity coefficients.
  • Outlier Handling : Apply Grubbs’ test to exclude anomalous data points arising from compound aggregation or solvent artifacts .
  • Reproducibility : Use triplicate runs with independent synthetic batches to account for purity variability .

Future Directions

  • AI-Driven Automation : Implement self-optimizing reaction systems that adjust parameters (e.g., temperature, catalyst loading) in real time using robotic platforms .
  • Biosynthetic Pathways : Explore heterologous expression in engineered microbial hosts to produce analogs via modular polyketide synthases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate
Reactant of Route 2
[7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.